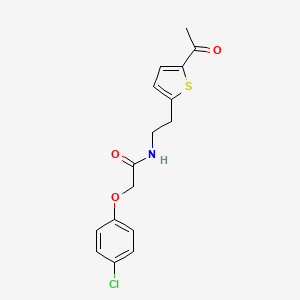![molecular formula C9H14O B2876027 Bicyclo[2.2.2]octane-2-carbaldehyde CAS No. 62028-29-9](/img/structure/B2876027.png)
Bicyclo[2.2.2]octane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.2]octane-2-carbaldehyde is an organic compound with the molecular formula C9H14O. It is characterized by a bicyclic structure, which consists of two fused cyclohexane rings and an aldehyde functional group at the 2-position. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]octane-2-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a cyclohexadiene derivative reacts with an aldehyde under specific conditions to form the bicyclic structure. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalytic systems to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.2]octane-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Bicyclo[2.2.2]octane-2-carboxylic acid.
Reduction: Bicyclo[2.2.2]octane-2-methanol.
Substitution: Various substituted bicyclo[2.2.2]octane derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.2]octane-2-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.2]octane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s bicyclic structure also contributes to its unique reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Bicyclo[2.2.2]octane-2,3-dimethanol: Contains two hydroxyl groups at the 2 and 3 positions.
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride: Features an anhydride functional group.
Uniqueness
Bicyclo[2.2.2]octane-2-carbaldehyde is unique due to its specific aldehyde functional group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications.
Propiedades
IUPAC Name |
bicyclo[2.2.2]octane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h6-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAXUXIWTPOYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2875944.png)



![N-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2875948.png)
![2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2875949.png)


![6-Cyano-N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2875954.png)

![1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B2875959.png)
![N-[(2,4-dimethoxyphenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2875962.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2875964.png)

